molecular formula C28H22ClF3N6O3 B12467815 Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-

Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-

Cat. No.: B12467815
M. Wt: 583.0 g/mol
InChI Key: WIJZXSAJMHAVGX-UHFFFAOYSA-N
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Description

The compound Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)- (hereafter referred to as "the target compound") is a multifunctional molecule with a complex architecture. Its structure includes:

  • A 5-oxo-L-prolyl backbone, substituted at position 1 with a 4-cyano-2-pyridinyl group.
  • A 2-(2-chlorophenyl) substituent at position 2 of the glycinamide core.
  • N-(3,3-difluorocyclobutyl) and N2-(5-fluoro-3-pyridinyl) moieties on the glycinamide nitrogen atoms .

This arrangement confers unique physicochemical properties, such as moderate polarity (due to cyano and fluorine substituents) and steric bulk from the cyclobutyl group. While specific data on its melting point or solubility are unavailable, analogous compounds with pyridinyl and halogenated aryl groups exhibit melting points in the range of 268–287°C and molecular weights between 466–545 g/mol .

Properties

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

583.0 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)

InChI Key

WIJZXSAJMHAVGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Origin of Product

United States

Preparation Methods

Chiral Ugi Multicomponent Reaction (MCR)

A pivotal method employs a Ugi reaction to construct the proline-derived core:

  • Reactants :
    • L-Pyroglutamic acid (chiral building block)
    • o-Chlorobenzaldehyde
    • 3-Amino-5-fluoropyridine
    • Chiral protonic acid catalyst
  • Procedure :
    • Step 1 : Condensation of aldehyde (o-chlorobenzaldehyde) and amine (3-amino-5-fluoropyridine) forms an imine intermediate.
    • Step 2 : Ugi reaction with L-pyroglutamic acid and 1,1-difluoro-3-isocyanocyclobutane yields the proline-glycinamide backbone.
    • Step 3 : Purification via recrystallization (dichloromethane/n-hexane) isolates the desired diastereomer.

Example Yields and Diastereomeric Excess (de)

Example Reagents/Solvent Temperature Yield (%) de (%)
Ex. 7 CH₂Cl₂, chiral catalyst 20°C → 30°C 51 83
Ex. 12 Toluene, chiral catalyst -20°C 57 96
Ex. 17 Methanol, chiral catalyst -10°C 59 93

This method achieves >90% de through asymmetric catalysis but requires iterative optimization of reaction conditions (e.g., temperature, catalyst loading).

One-Pot Synthesis of 3,3-Difluorocyclobutyl Intermediates

The difluorocyclobutyl group is synthesized via:

  • Formamide Activation :
    • React N-(3,3-difluorocyclobutyl)formamide with propylphosphonic acid anhydride (PPAA) and triethylamine in ethyl acetate (EtOAc).
  • Isonitrile Formation :
    • PPAA facilitates dehydration to form (3,3-difluorocyclobutyl)isonitrile without purification.
  • In-Situ Ugi Reaction :
    • Direct coupling with glycinamide precursors minimizes isolation steps.

Advantages :

  • Efficiency : One-pot process reduces handling losses.
  • Yield : Up to 90% for intermediate synthesis.

Buchwald-Hartwig Coupling for Pyridine Derivatives

Final structural assembly involves palladium-catalyzed cross-coupling:

  • Reactants :
    • 2-Chloroisonicotinonitrile (5-fluoro-3-pyridinyl precursor)
    • Glycinamide-proline intermediate
  • Conditions :
    • Pd₂(dba)₃ catalyst with XantPhos ligand
    • Toluene, 80–115°C

Key Steps :

  • Coupling : Forms the N2-(5-fluoro-3-pyridinyl) bond.
  • Crystallization : Ethyl acetate/n-heptane provides >99% purity.

Yield : 91% in final step.

Racemic Resolution and Crystallization

For non-chiral synthetic routes, racemic ivosidenib is resolved via:

  • Selective Crystallization :
    • Dissolve racemic mixture in toluene; cool to 30–5°C to precipitate undesired isomer (XII).
  • Epimerization and Recrystallization :
    • Recycle mother liquor with base (e.g., NaOH) to convert XII to desired isomer (I).

Example Resolution Data

Step Solvent Temperature Isomer Yield (%) Purity (%)
Ex. 3 Toluene 30°C → 5°C 25–40 (XII) 98 (XII)
Ex. 5 Ethyl acetate/heptane 60°C → 25°C 50 (I) 99.9 (I)

Critical Process Parameters and Optimization

Stereoselectivity Control

Parameter Impact on (2S) Configuration Optimal Condition
Chiral Catalyst Enhances ee via asymmetric induction Protonic acid catalysts (e.g., (R)-TRIP)
Reaction Temperature Low temps favor kinetic resolution -20°C to 0°C
Solvent Polar aprotic solvents (e.g., CH₂Cl₂) stabilize intermediates EtOAc, THF

Intermediate Stability

Intermediate Stability Challenges Mitigation
(3,3-Difluorocyclobutyl)isonitrile Moisture sensitivity Anhydrous conditions, one-pot synthesis
Proline-glycinamide Epimerization risk Low-temperature crystallization

Comparative Analysis of Synthetic Methods

Method Key Steps Advantages Limitations
Chiral Ugi MCR Asymmetric catalysis, one-pot Ugi reaction High de (>90%), minimal purification Moderate yields (50–60%), catalyst cost
One-Pot Isonitrile Synthesis PPAA-mediated dehydration, in-situ coupling High yield (90%), streamlined workflow Requires strict anhydrous conditions
Racemic Resolution Crystallization, epimerization Scalable for industrial use Multi-step, solvent-intensive

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecular formula C₂₈H₂₂ClF₃N₆O₃ ( ) highlights the presence of multiple functional groups that govern its chemical behavior:

Functional Group Reactivity Insights
Amide bonds Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage.
Cyano group (-C≡N) May undergo reduction to amines or nucleophilic addition under catalytic conditions.
Fluorinated cyclobutyl Electron-withdrawing fluorine atoms enhance stability; potential for SN2 reactions.
Chlorophenyl group Electrophilic aromatic substitution is hindered due to deactivation by chlorine.
Pyridinyl rings Participate in π-π stacking; nitrogen atoms may act as weak Lewis bases.

Metabolic Reactions

Ivosidenib undergoes cytochrome P450 (CYP)-mediated metabolism, primarily via CYP3A4 , leading to oxidation and hydroxylation ( ). Key metabolic pathways include:

Reaction Type Details Outcome
Oxidative dealkylation Cleavage of the N-linked cyclobutyl group.Formation of polar metabolites for excretion.
Hydroxylation Addition of -OH groups to aromatic or aliphatic regions.Increased solubility and detoxification.
Glucuronidation Conjugation with glucuronic acid at hydroxylated sites.Enhanced renal clearance.

Note : Co-administration with CYP3A inhibitors (e.g., ketoconazole) increases systemic exposure to ivosidenib, necessitating dose adjustments ( ).

Stability Under Experimental Conditions

Limited data on synthetic routes are available, but stability studies suggest:

Condition Stability Profile Source
Aqueous solutions Practically insoluble; requires organic solvents (e.g., DMSO) for dissolution.
Thermal stress Decomposition observed >150°C, likely due to cyclobutyl ring strain.
Photodegradation No significant degradation under UV light; fluorinated groups enhance photostability.

Synthetic Considerations

While full synthesis details are proprietary, key intermediates and reactions can be inferred:

  • Proline core modification :

    • The 5-oxo-L-proline moiety likely originates from proline oxidation or coupling with activated esters.

    • Stereochemistry (S configuration) is preserved via chiral catalysts ( ).

  • Pyridinyl coupling :

    • Suzuki-Miyaura cross-coupling may introduce the 4-cyano-2-pyridinyl and 5-fluoro-3-pyridinyl groups.

  • Amide bond formation :

    • Sequential peptide coupling (e.g., HATU/DIPEA) links glycineamide to the proline and cyclobutylamine units ( ).

Interaction with Biological Targets

Ivosidenib inhibits mutant IDH1 by binding to its active site, preventing the reduction of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). This interaction involves:

  • Hydrogen bonding between the carboxamide group and Arg132.

  • Hydrophobic interactions with the chlorophenyl and fluoropyridinyl groups ( ).

Limitations in Available Data

No peer-reviewed studies explicitly detail the compound’s synthetic pathways or reaction mechanisms. Current insights are derived from structural analysis and pharmacological studies ( ).

Scientific Research Applications

Ivosidenib has a wide range of scientific research applications:

Mechanism of Action

Ivosidenib works by inhibiting the mutated isocitrate dehydrogenase-1 enzyme, which is responsible for the abnormal production of the oncometabolite 2-hydroxyglutarate. By blocking this enzyme, Ivosidenib reduces the levels of 2-hydroxyglutarate, leading to the differentiation of malignant cells into more normal cells. This mechanism involves the molecular targets and pathways associated with cellular metabolism and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Pyridine Derivatives

highlights compounds with pyridine cores and halogen/aryl substituents. Key comparisons include:

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
Target Compound ~550 (estimated) 4-cyano-2-pyridinyl, 2-chlorophenyl, 3,3-difluorocyclobutyl, 5-fluoro-3-pyridinyl N/A N/A
2-Amino-4-(2-Cl-5-(4-MePh)Pyridin-3-yl)-1-(4-MePh)Pyridine 466.95 2-chloro, 4-methylphenyl 268 67
2-Amino-4-(2-Cl-5-(4-NO₂Ph)Pyridin-3-yl)-1-(4-NO₂Ph)Pyridine 545.49 2-chloro, 4-nitrophenyl 287 81

Key Observations :

  • Fluorine and cyano groups enhance polarity compared to methyl or nitro substituents, likely improving solubility in polar solvents.
Functional Analog: Pemetrexed

Pemetrexed (PTX), a thymidylate synthase inhibitor, shares a glycinamide ribonucleotide formyltransferase (GARFTase) -targeting motif with the target compound. However, structural modifications in PTX shift its primary target from GARFTase to thymidylate synthase . The target compound’s 5-fluoro-3-pyridinyl group may mimic PTX’s fluorine-mediated enzyme interactions, but its 3,3-difluorocyclobutyl substituent could alter binding kinetics.

Halogenated Pyridine Derivatives

lists pyridine derivatives like 5-Bromo-2-chloro-3-fluoropyridine , which share halogenated aromatic systems with the target compound. Halogenation typically increases metabolic stability but may reduce bioavailability due to higher logP values. The target compound’s 2-chlorophenyl group aligns with this trend, though its difluorocyclobutyl moiety introduces atypical hydrophobic character.

Mechanistic and Biochemical Considerations

  • Enzyme Targeting : Unlike lometrexol analogs (e.g., PTX), the target compound’s N-(5-fluoro-3-pyridinyl) group may favor interactions with kinases or proteases rather than folate pathway enzymes .
  • Synthetic Challenges: The target compound’s multifunctional structure necessitates sequential coupling reactions, akin to peptide synthesis methods described in .

Biological Activity

Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, commonly known as Ivosidenib (CAS Number: 1448347-49-6), is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H22ClF3N6O3
  • Molecular Weight : 582.96 g/mol
  • Structure : The compound features multiple functional groups including a cyano group, chlorophenyl moiety, and difluorocyclobutyl structure, which contribute to its biological activity.

Ivosidenib functions primarily as an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 lead to the accumulation of oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis. By inhibiting IDH1, Ivosidenib reduces 2-HG levels, thereby reversing the metabolic changes associated with IDH1-mutant cancers.

Acute Myeloid Leukemia (AML)

Ivosidenib has been approved by the FDA for the treatment of acute myeloid leukemia (AML) in patients with an IDH1 mutation. Clinical trials have demonstrated its efficacy in inducing remission and improving overall survival rates.

Clinical Study Findings :

  • In a pivotal Phase I study, patients treated with Ivosidenib showed a complete response rate of approximately 30% and a median overall survival of over 12 months .

Other Potential Applications

Research indicates that Ivosidenib may also have applications beyond AML:

  • Metabolic Disorders : Studies suggest potential benefits in conditions characterized by altered metabolism due to its role in modulating metabolic pathways affected by IDH mutations .

Case Study 1: Efficacy in AML Patients

A clinical trial involving 125 patients with relapsed or refractory AML demonstrated that Ivosidenib led to significant reductions in 2-HG levels and resulted in clinical responses. The trial highlighted the importance of genetic testing for IDH1 mutations prior to treatment initiation .

Case Study 2: Combination Therapy

Another study explored the combination of Ivosidenib with other agents such as azacitidine. Preliminary results indicated enhanced efficacy and tolerability compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Biological Activity Data Table

Study Population Treatment Response Rate Notes
Phase IAML PatientsIvosidenib~30% complete responseMedian OS >12 months
Combination TrialAML PatientsIvosidenib + AzacitidineEnhanced response observedSynergistic potential

Q & A

Q. What are the optimal synthetic routes for preparing this glycinamide derivative, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of structurally complex glycinamide derivatives often involves multi-step protocols. For example, cyclization reactions using diaryliodonium salts (as described in ) can be adapted for constructing the pyridinyl and prolyl moieties. Key steps include:
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for fragment assembly, ensuring inert atmosphere to prevent hydrolysis.
  • Cyclobutyl group introduction : Employ fluorinated cyclobutane precursors via nucleophilic substitution under anhydrous conditions .
  • Yield optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluoropyridine derivatives) and temperature (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and stereochemistry. For example, 19F^{19}F-NMR can resolve signals from difluorocyclobutyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Compare observed molecular ion peaks with theoretical values (e.g., C23_{23}H24_{24}FN5_5O6_6 requires m/z 485.1711) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to target receptors (e.g., P2X7)?

  • Methodological Answer : To study receptor interactions:
  • Radioligand Binding Assays : Compete the glycinamide derivative against 3H^3H-labeled antagonists (e.g., for P2X7) in membrane preparations. Calculate IC50_{50} values using nonlinear regression .
  • Functional Assays : Use HEK293 cells transfected with human P2X7 receptors. Measure intracellular Ca2+^{2+} flux via fluorescent dyes (e.g., Fluo-4) upon agonist exposure. Normalize data to positive controls (e.g., ATP) .
  • Negative Controls : Include receptor-negative cells to confirm specificity.

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values across studies)?

  • Methodological Answer : Discrepancies may arise from assay variability. Address this by:
  • Standardizing Assay Conditions : Use identical buffer pH, ion concentrations, and cell passage numbers.
  • Orthogonal Validation : Cross-verify results with alternative methods (e.g., electrophysiology for ion channels vs. calcium imaging).
  • Meta-Analysis : Compare data across publications, noting differences in compound batches or purity (e.g., ≥95% purity required for reproducibility) .

Q. How can the metabolic stability of this compound be assessed in preclinical models?

  • Methodological Answer : Evaluate stability using:
  • Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes. Quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests potential drug-drug interactions.
  • Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions, critical for pharmacokinetic modeling .

Structural and Mechanistic Questions

Q. What computational methods are suitable for predicting the compound’s interaction with enzymatic targets (e.g., glycinamide ribonucleotide formyltransferase)?

  • Methodological Answer : Use in silico approaches:
  • Molecular Docking : Employ AutoDock Vina to model binding poses against crystal structures (e.g., PDB 1V7G for GARFTase). Prioritize poses with hydrogen bonds to fluoropyridinyl groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-enzyme complexes .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities, correlating with experimental IC50_{50} values .

Q. How can X-ray crystallography or cryo-EM be applied to resolve the compound’s 3D structure in complex with its target?

  • Methodological Answer : For structural studies:
  • Co-crystallization : Mix the compound with purified target protein (e.g., 2 mg/mL) in 20 mM HEPES (pH 7.5), 150 mM NaCl. Screen crystallization conditions using commercial kits (e.g., Hampton Index) .
  • Data Collection : Collect diffraction data at synchrotron facilities (1.0–1.5 Å resolution). Solve phases via molecular replacement using a homologous structure.
  • Model Refinement : Use Phenix for iterative refinement, validating ligand placement with 2FoFc2F_o-F_c electron density maps .

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